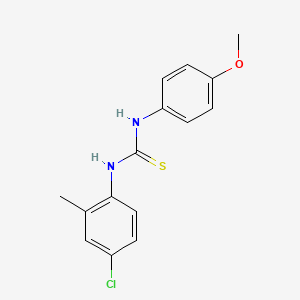![molecular formula C18H26N2O2 B5753608 N-{2-[(3-cyclopentylpropanoyl)amino]phenyl}butanamide](/img/structure/B5753608.png)
N-{2-[(3-cyclopentylpropanoyl)amino]phenyl}butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(3-cyclopentylpropanoyl)amino]phenyl}butanamide, also known as CB-1 receptor antagonist, is a chemical compound that has been extensively studied for its potential therapeutic benefits. This compound is a selective antagonist of the cannabinoid receptor 1 (CB-1), which is primarily found in the central nervous system (CNS). The CB-1 receptor plays a crucial role in regulating various physiological processes such as appetite, pain sensation, and mood.
Wirkmechanismus
N-{2-[(3-cyclopentylpropanoyl)amino]phenyl}butanamide acts as a selective antagonist of the N-{2-[(3-cyclopentylpropanoyl)amino]phenyl}butanamide receptor. The N-{2-[(3-cyclopentylpropanoyl)amino]phenyl}butanamide receptor is primarily found in the CNS and plays a crucial role in regulating various physiological processes such as appetite, pain sensation, and mood. The N-{2-[(3-cyclopentylpropanoyl)amino]phenyl}butanamide receptor is activated by endocannabinoids, which are naturally occurring cannabinoids produced by the body. N-{2-[(3-cyclopentylpropanoyl)amino]phenyl}butanamide blocks the activation of the N-{2-[(3-cyclopentylpropanoyl)amino]phenyl}butanamide receptor by endocannabinoids, which leads to a decrease in appetite and food intake.
Biochemical and Physiological Effects:
N-{2-[(3-cyclopentylpropanoyl)amino]phenyl}butanamide has been shown to have several biochemical and physiological effects. It has been shown to decrease food intake and body weight in animal studies. Additionally, it has been shown to improve glucose metabolism and insulin sensitivity in obese and diabetic animals. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-{2-[(3-cyclopentylpropanoyl)amino]phenyl}butanamide in lab experiments include its selective antagonism of the N-{2-[(3-cyclopentylpropanoyl)amino]phenyl}butanamide receptor, its ability to decrease food intake and body weight, and its potential therapeutic benefits in various diseases and conditions. However, there are also some limitations to using this compound in lab experiments. One limitation is that it may have off-target effects, which could lead to unintended consequences. Additionally, the long-term effects of using this compound are not well understood, and more research is needed to fully understand its potential risks and benefits.
Zukünftige Richtungen
There are several future directions for research on N-{2-[(3-cyclopentylpropanoyl)amino]phenyl}butanamide. One direction is to further study its potential therapeutic benefits in various diseases and conditions, such as obesity, diabetes, and drug addiction. Additionally, more research is needed to fully understand its mechanism of action and potential off-target effects. Another direction is to develop more selective and potent N-{2-[(3-cyclopentylpropanoyl)amino]phenyl}butanamide receptor antagonists that have fewer off-target effects and fewer potential risks. Finally, more research is needed to understand the long-term effects of using this compound and to develop safe and effective dosing regimens.
Synthesemethoden
The synthesis of N-{2-[(3-cyclopentylpropanoyl)amino]phenyl}butanamide is a multistep process that involves the reaction of various chemical intermediates. The first step involves the reaction of 3-cyclopentylpropanoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-aminophenylbutyric acid to form the amide product. The final step involves the protection of the amino group with tert-butyloxycarbonyl (Boc) to form the final product.
Wissenschaftliche Forschungsanwendungen
N-{2-[(3-cyclopentylpropanoyl)amino]phenyl}butanamide has been extensively studied for its potential therapeutic benefits in various diseases and conditions. It has been shown to be effective in the treatment of obesity, diabetes, and metabolic disorders. Additionally, it has been studied for its potential in the treatment of drug addiction, depression, and anxiety disorders.
Eigenschaften
IUPAC Name |
N-[2-(3-cyclopentylpropanoylamino)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-2-7-17(21)19-15-10-5-6-11-16(15)20-18(22)13-12-14-8-3-4-9-14/h5-6,10-11,14H,2-4,7-9,12-13H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYHZIVXPKFCSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)CCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-cyclopentylpropanoylamino)phenyl]butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5753527.png)
![N-cyclohexyl-4-fluoro-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B5753534.png)
![N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide](/img/structure/B5753546.png)

![N-[3-(acetylamino)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B5753562.png)
![2,4-dichlorobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5753566.png)
![1-[1-allyl-6-methyl-4-(4-methyl-1-piperazinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5753574.png)
![2-[(benzylamino)methyl]-4-bromophenol](/img/structure/B5753578.png)

![N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide](/img/structure/B5753599.png)
![ethyl 5-(3-nitrophenyl)-4,6-dioxo-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5753601.png)

![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B5753623.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5753636.png)